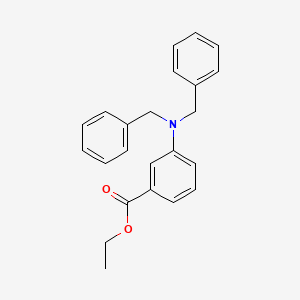
Ethyl 3-(dibenzylamino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(dibenzylamino)benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ester functional group and a tertiary amine group. The compound has a molecular formula of C23H23NO2 and is known for its aromatic properties due to the presence of benzyl groups.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(dibenzylamino)benzoate can be synthesized through a multi-step process involving the esterification of 3-(dibenzylamino)benzoic acid with ethanol. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Ethyl 3-(dibenzylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 3-(dibenzylamino)benzoic acid.
Reduction: Formation of 3-(dibenzylamino)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
科学研究应用
Ethyl 3-(dibenzylamino)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a local anesthetic due to its structural similarity to known anesthetics.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of ethyl 3-(dibenzylamino)benzoate involves its interaction with specific molecular targets. In the context of its potential use as a local anesthetic, the compound is believed to bind to sodium ion channels on nerve membranes, thereby inhibiting the passage of sodium ions and blocking nerve impulse conduction. This results in a loss of sensation in the targeted area.
相似化合物的比较
Ethyl 3-(dibenzylamino)benzoate can be compared with other similar compounds such as:
Ethyl benzoate: Lacks the dibenzylamino group and has different chemical properties.
Benzocaine: A well-known local anesthetic with a similar ester structure but different substituents.
Tetracaine: Another local anesthetic with a more complex structure and higher potency.
Uniqueness
The presence of the dibenzylamino group in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.
生物活性
Ethyl 3-(dibenzylamino)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and potential anesthetic properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is an ester derivative featuring a dibenzylamino group attached to the aromatic ring. Its structure can be represented as follows:
This compound's unique structure contributes to its varied biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. For instance, its potential use as a local anesthetic involves binding to sodium ion channels on nerve membranes, inhibiting sodium ion passage, and blocking nerve impulse conduction, leading to localized loss of sensation.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study highlighted its efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected bacterial strains are summarized in the table below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Streptococcus pneumoniae | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
These results suggest that this compound has promising potential as an antimicrobial agent .
Anticancer Properties
This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The following table summarizes the cytotoxic effects observed in various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.2 |
| HeLa (Cervical Cancer) | 12.8 |
| A549 (Lung Cancer) | 18.5 |
These findings indicate that this compound may serve as a potential candidate for further development in cancer therapeutics .
Case Studies
Several case studies have been conducted to explore the biological activity of this compound:
- Study on Antimicrobial Activity : A recent study evaluated the compound's effectiveness against multidrug-resistant bacterial strains. Results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development .
- Anticancer Study : In a study focusing on breast cancer cells, this compound was found to enhance the efficacy of conventional chemotherapeutic agents, indicating its role as an adjuvant therapy .
属性
分子式 |
C23H23NO2 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC 名称 |
ethyl 3-(dibenzylamino)benzoate |
InChI |
InChI=1S/C23H23NO2/c1-2-26-23(25)21-14-9-15-22(16-21)24(17-19-10-5-3-6-11-19)18-20-12-7-4-8-13-20/h3-16H,2,17-18H2,1H3 |
InChI 键 |
RASQILYYFUHECM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















